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Compound Focus: 4-acetoxy EPT

CAS No.: 2750249-90-0

Cat. No.: S11217290

Table 1: Core Chemical Identifiers of 4-AcO-EPT

Property Description

IUPAC Name 3-(2-(ethyl(propyl)amino)ethyl)-1H-indol-4-yl acetate [1] [2]
Systematic Name 4-Acetoxy-N-ethyl-N-n-propyltryptamine [3]

Chemical Formula C17H24N202 [1] [4] [2]

Molecular Weight 288.39 g/mol (freebase); 288.385 g/mol (exact mass) [1] [4] [2]
CAS Number Not available in searched literature

The solid-state structure of its common salt form was determined to be bis(4-acetoxy-N-ethyl-N-n-
propyltryptammonium) fumarate—fumaric acid (1/1) [3]. The crystalline structure is triclinic (space group
P1), with an asymmetric unit containing one singly protonated 4-AcO-EPT cation, one half of a fumarate
dianion, and one half of a fumaric acid molecule [3]. The indole ring system is nearly planar, and the
ethylamino side chain exhibits disorder [3]. In the crystal lattice, these components form infinite chains

along the [001] direction through N—H---O and O—H---O hydrogen bonds [3].

Comprehensive Pharmacological Profile
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Table 2: Primary Receptor Binding Profile of 4-AcO-EPT and its Active Metabolite [5]

Compound Primary Targets Identified (>50% Inhibition at 10 uM)

| 4-AcO-EPT (Putative Prodrug) | 5-HT Receptors: 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2B, 5-
HT2C, 5-HT6, 5-HT7a Other Targets: H1 (Histamine H1), D3 (Dopamine D3), Alpha2A, Alpha2B,
Alpha2C, NR2B (NMDA receptor subunit), Sigma 2 | | 4-HO-EPT (Active Metabolite) | 5-HT Receptors:
5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, 5-HT7a Other Targets:
H1 (Histamine H1), D2 (Dopamine D2), Alpha2A, NR2B, SERT (Serotonin Transporter), Sigma 1, Sigma 2 |

Functional Activity and In Vivo Implications

e 5-HT2A Receptor Agonism: The active metabolite, 4-HO-EPT, is a potent agonist at the 5-HT2A
receptor, the primary target for psychedelic effects. Its potency (ECso = 4.24 nM) is substantially
greater than that of the 4-AcO-EPT prodrug (ECso = 24.0 nM) [3].

e 5-HT1A Receptor Interaction: 4-HO-EPT also shows high affinity for the 5-HT1A receptor. This is
significant because 5-HT1A agonist activity can attenuate the 5-HT2A-mediated head twitch
response in mice at high doses, indicating a complex interplay between receptor systems that may
influence the overall psychedelic experience [5].

¢ Prodrug Metabolism: 4-AcO-EPT functions as a prodrug for 4-HO-EPT, likely through enzymatic
hydrolysis. In vivo studies in mice show that psilacetin (4-AcO-DMT) is more efficient than psilocybin
at delivering the active psilocin, which may also apply to 4-AcO-EPT [3].

Detailed Experimental Protocols

1. Receptor Binding Assays [5]

e Purpose: To determine the affinity of a compound for a wide range of pharmacological targets.
¢ Primary Screening:

o Procedure: Test compounds are assessed at a single concentration (e.g., 10 yM) in radioligand
binding assays across a panel of up to 50 receptors, transporters, and ion channels.

o Measurement: The percentage inhibition of specific radioligand binding is calculated. A target
is typically considered a "hit" if the compound produces >50% average inhibition of
radioligand binding in quadruplicate determinations.

¢ Secondary (Ki Determination):

o Procedure: For confirmed "hit" targets, a full dose-response curve is generated by testing the

compound at a range of concentrations (e.g., from nM to pM).

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10111620/
https://iucrdata.iucr.org/x/issues/2023/09/00/hb4447/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10111620/
https://iucrdata.iucr.org/x/issues/2023/09/00/hb4447/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10111620/
https://www.smolecule.com/products/s11217290?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

o Data Analysis: The inhibition constant (Ki value) is calculated to quantify the compound's
binding affinity. Lower Ki values indicate higher affinity.

2. In Vitro Functional Assays (e.g., for 5-HT2A) [3]

e Purpose: To determine if a compound that binds to a receptor acts as an agonist, antagonist, or
partial agonist.
e Common Method: Measures intracellular calcium (Ca?* mobilization) in cells (e.g., HEK293)

engineered to express the human 5-HT2A receptor.

e Procedure: Cells are exposed to the test compound, and the resulting calcium flux is measured using
a fluorescent indicator. A reference full agonist is used to define 100% efficacy.

e Data Analysis: The concentration of compound that produces half of its maximal response is
reported as the ECso value, a measure of functional potency.

3. In Vivo Behavioral Assays (Mouse Head Twitch Response) [5]

e Purpose: The head twitch response (HTR) is a well-established, 5-HT2A-mediated behavior in mice
used to predict the psychedelic-like potential of substances.
e Procedure:
o Mice are administered the test compound (e.g., subcutaneously) at various doses.
o Following injection, mice are placed in an observation chamber.
o The number of characteristic head twitches is counted, typically by a trained observer blind to
the treatment, over a set period (e.g., 20 minutes).
¢ Interpretation: A dose-dependent increase in HTR is indicative of 5-HT2A receptor activation in the
central nervous system.

Signaling Pathway and Experimental Workflow

The following diagram synthesizes the primary signaling pathways of 4-AcO-EPT and its metabolite, and

integrates the key experimental workflows used to characterize them.
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Research Significance and Context

e Structural Characterization is Critical: Initial reports based on NMR data described the compound
as a hydrofumarate (1:1 salt). However, single-crystal X-ray diffraction revealed its true nature as a
fumarate-fumaric acid adduct [3]. This highlights the necessity of definitive techniques like XRD for
characterizing novel tryptamine salts.
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e Therapeutic Interest: Research on 4-AcO-EPT and its analogs is driven by the broader investigation
into psychedelics for treating disorders like depression, addiction, and end-of-life anxiety [3] [5].
Understanding the structure-activity relationships (SAR) of these compounds is key to developing
potential future medications.

¢ Emerging Designer Drug: 4-AcO-EPT has been identified as a designer drug in illegal products [6].
Its obscurity means limited pharmacological and toxicological data is available, underscoring the
importance of research for both forensic and potential therapeutic purposes [2].

This guide synthesizes the latest structural, pharmacological, and methodological data to serve as a

foundational resource for professionals engaged in psychedelic science and neuropharmacology research.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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